molecular formula C10H13Cl2NO3 B14041811 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride

3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B14041811
M. Wt: 266.12 g/mol
InChI Key: UNSVDYBHADSVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO3 It is a derivative of propanoic acid, featuring an amino group, a chloro group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-5-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is then subjected to a condensation reaction with nitromethane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-nitro-3-(3-chloro-5-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(3-methoxyphenyl)propanoic acid.

    Substitution: Formation of 3-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid.

Scientific Research Applications

3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-methoxyphenyl)propanoic acid
  • 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
  • 3-Amino-3-(3-chloro-5-methoxyphenyl)butanoic acid

Uniqueness

3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO3.ClH/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H

InChI Key

UNSVDYBHADSVOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)Cl.Cl

Origin of Product

United States

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